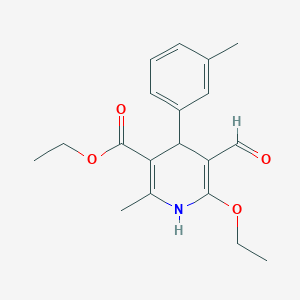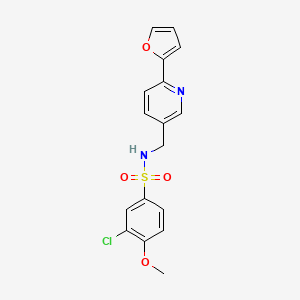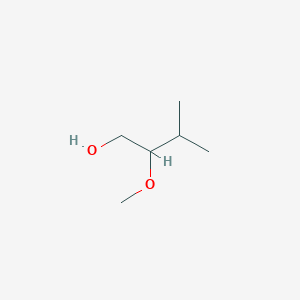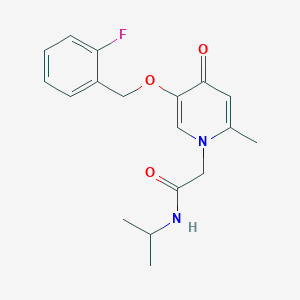
3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride” is a heterocyclic organic compound. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a five-membered ring containing one oxygen and one nitrogen atom . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
Synthesis Analysis
The synthesis of 2-alkynyl oxazoles, potentially including 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Scientific Research Applications
Solid-Phase Synthesis Applications
Polymer-supported sulfonyl chlorides, akin to 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, are utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting their role in the development of compounds with antibacterial activity. This approach underscores the compound's utility in facilitating the synthesis of heterocyclic compounds, which are crucial in drug development due to their biological relevance (Holte, Thijs, & Zwanenburg, 1998).
Radical-Mediated Synthesis
The tert-butyl hydroperoxide (TBHP)-mediated oxo-sulfonylation process employs sulfinic acid as a sulfonylating agent, enabling the synthesis of N-sulfonylated indazolones. This method demonstrates the versatility of sulfonyl chlorides in radical-mediated synthesis processes, leading to structurally diverse compounds with potential biological activities (Ghosh, Mondal, & Hajra, 2020).
Anticancer Activity Exploration
Sulfonyl chloride derivatives are explored for their biological importance, especially in medicinal chemistry. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines exemplify the application of sulfonyl chloride derivatives in developing potential anticancer agents (Salinas-Torres et al., 2022).
Chemiluminescence and Photophysical Properties
Sulfonyl chlorides are also pivotal in the synthesis of compounds with unique photophysical properties. The preparation of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, and their subsequent study for base-induced chemiluminescence, showcases the role of these reagents in creating materials with potential applications in sensing and imaging (Watanabe et al., 2010).
properties
IUPAC Name |
3-tert-butyl-1,2-oxazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-7(2,3)5-4-6(12-9-5)13(8,10)11/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNIPXMOYQTCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)




![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)




![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)
